2-Chloro-4-methoxy-5-nitropyrimidine

Description

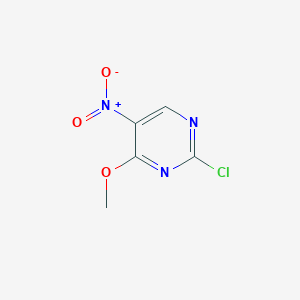

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methoxy-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O3/c1-12-4-3(9(10)11)2-7-5(6)8-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFJZBKFBHAICF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396626 | |

| Record name | 2-chloro-4-methoxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282102-07-2 | |

| Record name | 2-chloro-4-methoxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-methoxy-5-nitropyrimidine: A Key Building Block for Advanced Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents. Among the vast array of functionalized pyrimidines, 2-Chloro-4-methoxy-5-nitropyrimidine emerges as a highly versatile and reactive intermediate. Its strategic placement of chloro, methoxy, and nitro groups on the pyrimidine ring provides a unique chemical handle for a multitude of transformations, making it an invaluable building block in the synthesis of complex, biologically active molecules. This guide, designed for the discerning researcher and drug development professional, delves into the core physicochemical properties, synthesis, reactivity, and applications of this pivotal compound, offering a comprehensive technical resource to empower innovation in pharmaceutical research and development.

Core Compound Identification and Properties

CAS Number: 282102-07-2

Molecular Formula: C₅H₄ClN₃O₃

IUPAC Name: 2-chloro-4-methoxy-5-nitropyrimidine

This compound is a high-purity pyrimidine derivative, primarily utilized as a building block in life science research and development. The presence of a chloro, a methoxy, and a nitro substituent on the pyrimidine ring makes it a versatile scaffold for nucleophilic substitution and other chemical reactions, which facilitates the creation of more complex molecular structures.[1]

Physicochemical Data

A thorough understanding of the physicochemical properties of 2-Chloro-4-methoxy-5-nitropyrimidine is paramount for its effective handling, reaction optimization, and integration into synthetic workflows.

| Property | Value | Source |

| Molecular Weight | 189.56 g/mol | [1] |

| Appearance | White to off-white or slight yellow solid/crystalline powder | Inferred from related compounds |

| Boiling Point | 390.9±22.0 °C (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Solubility | Not available | N/A |

Synthesis and Manufacturing

The primary route to 2-Chloro-4-methoxy-5-nitropyrimidine involves a two-step process starting from a pre-functionalized pyrimidine precursor. The logical workflow for its synthesis is outlined below.

Caption: Synthetic workflow for 2-Chloro-4-methoxy-5-nitropyrimidine.

Detailed Experimental Protocol: Synthesis of 2-Chloro-4-methoxy-5-nitropyrimidine

Step 1: Synthesis of 2-Chloro-4-methoxypyrimidine

-

To a stirred solution of 2,4-dichloropyrimidine in an appropriate solvent (e.g., methanol), a solution of sodium methoxide in methanol is added dropwise at a controlled temperature (typically 0-10 °C).

-

The reaction mixture is then allowed to warm to room temperature and stirred for a specified period until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude 2-chloro-4-methoxypyrimidine, which can be purified further if necessary.

Step 2: Nitration of 2-Chloro-4-methoxypyrimidine

-

The 2-chloro-4-methoxypyrimidine is dissolved in a suitable solvent, and a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added cautiously at a low temperature.

-

The reaction is stirred at a controlled temperature until the starting material is consumed.

-

The reaction mixture is then carefully poured onto ice and neutralized with a base.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford 2-Chloro-4-methoxy-5-nitropyrimidine.

Reactivity and Chemical Behavior

The chemical reactivity of 2-Chloro-4-methoxy-5-nitropyrimidine is dominated by the interplay of its three functional groups. The electron-withdrawing nitro group significantly influences the electron density of the pyrimidine ring, rendering it susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position is an excellent leaving group, making the compound a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. A variety of nucleophiles, including amines, alcohols, and thiols, can readily displace the chloride to introduce diverse functionalities. This reactivity is the cornerstone of its utility in constructing complex molecular architectures.

Caption: Key reactions of 2-Chloro-4-methoxy-5-nitropyrimidine.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, and functionalized pyrimidines like 2-Chloro-4-methoxy-5-nitropyrimidine are instrumental in the synthesis of a wide range of therapeutic agents. Its structure allows for the strategic introduction of various pharmacophores, enabling the fine-tuning of a compound's biological activity.

Role in Kinase Inhibitor Synthesis

Analytical Characterization

The purity and identity of 2-Chloro-4-methoxy-5-nitropyrimidine are typically confirmed using a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

While specific experimental spectral data for this compound is not publicly available, researchers can expect characteristic shifts in the NMR spectra corresponding to the protons and carbons of the pyrimidine ring and the methoxy group.

Safety, Handling, and Storage

As a laboratory chemical, 2-Chloro-4-methoxy-5-nitropyrimidine should be handled with appropriate safety precautions.

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: It is recommended to store this compound in a cool, dry place, under an inert atmosphere. For long-term storage, refrigeration at 2-8°C is advisable.[1]

Conclusion

2-Chloro-4-methoxy-5-nitropyrimidine is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its well-defined reactivity, centered around nucleophilic aromatic substitution, allows for the efficient introduction of a wide range of functional groups. For researchers and scientists in the pharmaceutical industry, a thorough understanding of this compound's properties and chemical behavior is key to unlocking its potential in the design and synthesis of next-generation therapeutics. As the demand for novel and effective drugs continues to grow, the importance of such key intermediates in the synthetic chemist's toolbox cannot be overstated.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Chloro-4-methoxy-5-nitropyrimidine: Structure, Properties, and Synthetic Considerations for Drug Discovery

Executive Summary: This guide provides an in-depth technical overview of 2-Chloro-4-methoxy-5-nitropyrimidine, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. As a trifunctionalized pyrimidine, it represents a versatile building block for the synthesis of complex, biologically active molecules. This document elucidates its molecular structure and physicochemical properties, outlines a proposed synthetic strategy grounded in established chemical principles, and explores its potential applications as a key intermediate in drug development. The content is structured to provide researchers, medicinal chemists, and drug development professionals with the foundational knowledge required to leverage this compound in their research endeavors.

Introduction to Heterocyclic Intermediates in Medicinal Chemistry

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core scaffold of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1] The strategic functionalization of this scaffold allows for the fine-tuning of a compound's pharmacological profile. 2-Chloro-4-methoxy-5-nitropyrimidine emerges as a particularly valuable intermediate due to the orthogonal reactivity of its three distinct functional groups: a chloro atom, a methoxy group, and a nitro group. This arrangement provides multiple reaction sites for chemists to introduce molecular diversity, making it an invaluable starting material for constructing complex molecules designed to interact with specific biological targets.[1]

Molecular Structure and Physicochemical Properties

A precise understanding of a molecule's structure and properties is fundamental to its application. This section details the identity and characteristics of 2-Chloro-4-methoxy-5-nitropyrimidine.

Molecular Identity

The essential identifiers for this compound are summarized below, providing a clear reference for sourcing and documentation.

| Property | Value | Source |

| CAS Number | 282102-07-2 | [2][3] |

| Molecular Formula | C₅H₄ClN₃O₃ | [2][3] |

| Molecular Weight | 189.56 g/mol | [2] |

Structural Elucidation

The structure consists of a central pyrimidine ring. The substituents are positioned as follows:

-

A chloro group at position 2.

-

A methoxy group at position 4.

-

A nitro group at position 5.

This specific arrangement of an electron-withdrawing chloro group, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group creates a unique electronic landscape on the pyrimidine ring, dictating its reactivity.

Caption: 2D Molecular Structure.

Physicochemical Data

While comprehensive experimental data for this specific molecule is not widely published, the table below consolidates available information.[3] The lack of reported values for properties like melting and boiling points suggests that this compound is primarily used as a synthetic intermediate rather than an isolated final product.

| Property | Value | Notes |

| Physical Form | Solid (predicted) | Based on related structures. |

| Melting Point | N/A | Not available in cited sources.[3] |

| Boiling Point | N/A | Not available in cited sources.[3] |

| Density | N/A | Not available in cited sources.[3] |

Spectroscopic Characterization

For any synthetic protocol, rigorous structural confirmation of the product is paramount. This constitutes a self-validating system, ensuring the identity and purity of the material before proceeding to subsequent steps. Standard analytical techniques for 2-Chloro-4-methoxy-5-nitropyrimidine would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of the methoxy protons and the aromatic proton on the pyrimidine ring, while ¹³C NMR would identify the five unique carbon atoms in the structure.

-

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound (189.56 g/mol ) and provides fragmentation patterns that can further confirm the structure.[2]

-

Infrared (IR) Spectroscopy: IR analysis would show characteristic absorption bands for the C-Cl, C-O (methoxy), and N-O (nitro) bonds.

Public databases indicate that various spectroscopic data sets, including ¹H NMR, ¹³C NMR, IR, and MS, are available for this compound, providing a reference for researchers to validate their synthetic products.[4]

Synthetic Strategy and Methodologies

Rationale for Synthetic Design

A logical retro-synthetic approach involves functionalizing a pre-existing pyrimidine core. A common and cost-effective starting material is 2,4-dichloropyrimidine. The proposed strategy involves two key transformations:

-

Selective Nucleophilic Substitution: Introduction of the methoxy group by reacting 2,4-dichloropyrimidine with sodium methoxide. The C4 position is generally more reactive towards nucleophiles than the C2 position, allowing for selective monosubstitution under controlled conditions.

-

Electrophilic Nitration: Introduction of the nitro group at the C5 position. The pyrimidine ring is electron-deficient, requiring strong nitrating conditions (e.g., fuming nitric acid in sulfuric acid) to achieve electrophilic substitution. The existing substituents will direct the incoming nitro group to the C5 position.

Caption: Proposed two-step synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-methoxypyrimidine

-

Causality: This protocol uses a stoichiometric amount of sodium methoxide at low temperatures to favor mono-substitution at the more reactive C4 position of 2,4-dichloropyrimidine. Methanol serves as both the reagent source and the solvent.

-

Methodology:

-

To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol at 0°C, add a solution of sodium methoxide (1.0 eq) in methanol dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-Chloro-4-methoxypyrimidine.

-

Validation: Confirm the structure of the intermediate using NMR and MS, comparing the data to known values for 2-Chloro-4-methoxypyrimidine.[6][7]

-

Step 2: Synthesis of 2-Chloro-4-methoxy-5-nitropyrimidine

-

Causality: The nitration of an electron-deficient ring like pyrimidine requires harsh conditions. A mixture of fuming nitric acid and concentrated sulfuric acid is a standard and effective nitrating agent for such substrates. The reaction is performed at a controlled temperature to prevent over-nitration or decomposition.

-

Methodology:

-

To a flask containing concentrated sulfuric acid, cooled to 0°C, slowly add 2-Chloro-4-methoxypyrimidine (1.0 eq) while stirring.

-

Once dissolved, add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

-

Validation: The final product's identity and purity should be rigorously confirmed by NMR, MS, and IR spectroscopy, with data cross-referenced against available literature.[4]

-

Applications in Drug Development

The true value of 2-Chloro-4-methoxy-5-nitropyrimidine lies in its potential as a versatile scaffold for building a library of drug candidates. The three functional groups offer distinct handles for subsequent chemical modifications. The chloro and methoxy groups, in particular, are frequently employed in drug design to modulate a molecule's interaction with protein binding pockets and to improve its pharmacokinetic properties.[8][9][10]

-

C2-Chloro Group: This is an excellent site for nucleophilic aromatic substitution (SNAr). It can be readily displaced by a wide range of nucleophiles, such as amines, thiols, and alcohols, to introduce new side chains and build molecular complexity.

-

C5-Nitro Group: The nitro group can be easily reduced to a primary amine (-NH₂). This amine is a critical functional group in medicinal chemistry, often used to form amides, sulfonamides, or ureas, or to act as a basic center for salt formation. The introduction of a nitro group is a common strategy in the synthesis of many bioactive molecules.[11]

-

C4-Methoxy Group: While less reactive, the methoxy group can be cleaved under specific conditions to reveal a hydroxyl group, providing another point for derivatization.

Caption: Key reactivity pathways for drug discovery.

Conclusion

2-Chloro-4-methoxy-5-nitropyrimidine is a high-value chemical intermediate with significant potential for researchers in drug discovery and organic synthesis. Its trifunctionalized nature provides a robust platform for generating diverse molecular structures. While detailed experimental data and established synthetic procedures are sparse, its synthesis is achievable through logical and well-understood chemical transformations. By providing this technical guide, we aim to empower scientists with the foundational knowledge and strategic insights necessary to effectively utilize this compound in the development of next-generation therapeutics.

References

- Sunway Pharm Ltd. (n.d.). 2-Chloro-4-methoxy-5-nitropyrimidine - CAS:282102-07-2.

- Aladdin Biochemical Technology Co., LTD. (2025). 2-chloro-4-methoxy-5-nitro-pyrimidine.

- BenchChem. (2025). Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine: Application Notes and Protocols.

- ChemicalBook. (n.d.). 2-CHLORO-4-METHOXY-5-NITRO-PYRIMIDINE synthesis.

- ChemicalBook. (n.d.). 2-chloro-4-methoxy-5-nitro-pyrimidine(282102-07-2) 1 h nmr.

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

-

Drug Hunter via YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

-

MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methoxypyrimidine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-4-methoxypyrimidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Unnamed Source. (n.d.). Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Chloro-4-methoxy-5-nitropyrimidine - CAS:282102-07-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. 2-chloro-4-methoxy-5-nitro-pyrimidine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 4. 2-CHLORO-4-METHOXY-5-NITRO-PYRIMIDINE(282102-07-2) 1H NMR [m.chemicalbook.com]

- 5. 2-CHLORO-4-METHOXY-5-NITRO-PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Chloro-4-methoxypyrimidine | C5H5ClN2O | CID 588935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. drughunter.com [drughunter.com]

- 9. youtube.com [youtube.com]

- 10. drughunter.com [drughunter.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-4-methoxy-5-nitropyrimidine in Common Laboratory Solvents

Introduction

In the landscape of pharmaceutical and materials science research, a thorough understanding of a compound's physicochemical properties is paramount to its successful application. Among these, solubility stands out as a critical determinant for a molecule's behavior in various chemical and biological systems. This guide provides a comprehensive technical overview of the solubility of 2-Chloro-4-methoxy-5-nitropyrimidine, a substituted pyrimidine of interest in synthetic chemistry and drug discovery.

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The specific functionalization of the pyrimidine ring, as seen in 2-Chloro-4-methoxy-5-nitropyrimidine with its chloro, methoxy, and nitro groups, imparts a unique electronic and steric profile that dictates its reactivity and intermolecular interactions. Consequently, the solubility of this compound in different solvent environments is a key factor influencing reaction kinetics, purification strategies, formulation development, and bioavailability.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple tabulation of data to provide a deeper understanding of the principles governing the solubility of this molecule. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this guide offers a robust framework for predicting, experimentally determining, and interpreting its solubility profile. We will delve into the theoretical underpinnings of its solubility based on its structural attributes and provide detailed, field-proven experimental protocols to empower researchers to generate reliable and reproducible solubility data in their own laboratory settings.

Physicochemical Properties of 2-Chloro-4-methoxy-5-nitropyrimidine

A foundational understanding of a molecule's intrinsic properties is essential to predict its behavior in solution. The interplay of these characteristics governs the extent to which 2-Chloro-4-methoxy-5-nitropyrimidine will dissolve in a given solvent.

| Property | Value | Source |

| Molecular Formula | C5H4ClN3O3 | [1][2] |

| Molecular Weight | 189.56 g/mol | [1][2] |

| Appearance | Expected to be a solid at room temperature. | General observation for similar compounds |

| CAS Number | 282102-07-2 | [1][2] |

The presence of a pyrimidine ring, a chloro group, a methoxy group, and a nitro group all contribute to the overall polarity and hydrogen bonding capabilities of the molecule. The nitrogen atoms in the pyrimidine ring and the oxygen atoms in the methoxy and nitro groups can act as hydrogen bond acceptors. However, the molecule lacks a hydrogen bond donor. The chloro and nitro groups are electron-withdrawing, which influences the electron distribution across the aromatic ring and impacts its polarity.

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that substances with similar intermolecular forces are likely to be soluble in one another. We can, therefore, predict the solubility of 2-Chloro-4-methoxy-5-nitropyrimidine by analyzing its structural features in the context of common laboratory solvents.

Polar Protic Solvents (e.g., Water, Ethanol, Methanol, Isopropanol, n-Butanol)

These solvents are characterized by the presence of O-H or N-H bonds, making them capable of both donating and accepting hydrogen bonds.

-

Water (H₂O): Due to the presence of polar functional groups (C-Cl, C-O, N=O), 2-Chloro-4-methoxy-5-nitropyrimidine is expected to have some polarity. However, the lack of a hydrogen bond donor group on the molecule will likely limit its ability to disrupt the strong hydrogen-bonding network of water. Therefore, its solubility in water is predicted to be low . Generally, nitropyridine derivatives exhibit poor water solubility[3][4].

-

Alcohols (Methanol, Ethanol, Isopropanol, n-Butanol): These solvents have both a polar hydroxyl group and a nonpolar alkyl chain. The polarity of the solvent decreases as the length of the alkyl chain increases. It is anticipated that 2-Chloro-4-methoxy-5-nitropyrimidine will exhibit moderate to good solubility in lower-chain alcohols like methanol and ethanol, with solubility likely decreasing in isopropanol and n-butanol as the nonpolar character of the solvent increases.

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, N,N-Dimethylformamide, Dimethyl Sulfoxide)

These solvents possess dipoles but lack O-H or N-H bonds, so they can act as hydrogen bond acceptors but not donors.

-

Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF): These are highly polar aprotic solvents with a strong ability to dissolve a wide range of organic compounds[5][6][7]. It is highly probable that 2-Chloro-4-methoxy-5-nitropyrimidine will be highly soluble in DMSO and DMF.

-

Acetone and Ethyl Acetate: These solvents are of intermediate polarity. Given the polar nature of the functional groups on the pyrimidine ring, the compound is expected to have good solubility in acetone and ethyl acetate.

-

Acetonitrile: This solvent is also polar aprotic and should be a reasonably good solvent for this compound, likely resulting in moderate to good solubility .

Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane, Chloroform)

These solvents lack significant dipoles and interact primarily through weaker van der Waals forces.

-

Halogenated Solvents (Dichloromethane, Chloroform): These solvents have a slight polarity and are good at dissolving a wide range of organic molecules. It is predicted that 2-Chloro-4-methoxy-5-nitropyrimidine will show moderate solubility in dichloromethane and chloroform.

-

Aromatic Solvents (Toluene): Toluene is a nonpolar aromatic solvent. The presence of the aromatic pyrimidine ring in the solute may allow for some pi-pi stacking interactions, potentially leading to slight to moderate solubility .

-

Aliphatic Solvents (Hexane): Hexane is a very nonpolar solvent. Due to the significant polarity of 2-Chloro-4-methoxy-5-nitropyrimidine, it is expected to be poorly soluble or insoluble in hexane.

Experimental Determination of Solubility: A Practical Guide

To move beyond theoretical predictions, experimental determination of solubility is essential. The following protocols are designed to be robust and provide a clear, step-by-step approach for researchers.

Protocol 1: Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.

Materials:

-

2-Chloro-4-methoxy-5-nitropyrimidine

-

A selection of common laboratory solvents (as listed above)

-

Small test tubes or vials (e.g., 1.5 mL microcentrifuge tubes)

-

Vortex mixer

-

Spatula

Procedure:

-

Sample Preparation: Add approximately 1-2 mg of 2-Chloro-4-methoxy-5-nitropyrimidine to a clean, dry test tube.

-

Solvent Addition: Add 0.5 mL of the selected solvent to the test tube.

-

Mixing: Cap the test tube securely and vortex the mixture vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Incremental Solvent Addition (for partially soluble or insoluble): If the compound is not fully soluble, add another 0.5 mL of the solvent and vortex again. Repeat this process up to a total volume of 2-3 mL. Note the approximate volume of solvent required to dissolve the solid, if applicable.

-

Record Keeping: Meticulously record your observations for each solvent in a laboratory notebook.

Diagram of Qualitative Solubility Workflow:

Caption: Workflow for qualitative solubility determination.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

2-Chloro-4-methoxy-5-nitropyrimidine

-

Selected solvents

-

Analytical balance

-

Scintillation vials or other sealable glass containers

-

Thermostatic shaker bath

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Chloro-4-methoxy-5-nitropyrimidine to a vial (enough so that undissolved solid remains at equilibrium).

-

Accurately add a known volume of the solvent (e.g., 2.0 mL).

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the minimum time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

-

Accurately dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of 2-Chloro-4-methoxy-5-nitropyrimidine in the diluted sample using a pre-validated HPLC method (or other suitable technique). A calibration curve prepared with known concentrations of the compound is necessary for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the solubility of the compound in that solvent at the specified temperature. This is typically expressed in units such as mg/mL, g/100 mL, or mol/L.

-

Diagram of Quantitative Solubility Workflow (Shake-Flask Method):

Caption: Workflow for quantitative solubility determination.

Data Presentation and Interpretation

For clarity and comparative purposes, the experimentally determined solubility data should be presented in a structured table.

Table of Predicted and Experimental Solubility of 2-Chloro-4-methoxy-5-nitropyrimidine

| Solvent Class | Solvent | Predicted Qualitative Solubility | Experimental Qualitative Solubility | Experimental Quantitative Solubility at 25°C (mg/mL) |

| Polar Protic | Water | Low | ||

| Methanol | Moderate to Good | |||

| Ethanol | Moderate to Good | |||

| Isopropanol | Moderate | |||

| n-Butanol | Moderate | |||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | ||

| N,N-Dimethylformamide (DMF) | High | |||

| Acetone | Good | |||

| Ethyl Acetate | Good | |||

| Acetonitrile | Moderate to Good | |||

| Nonpolar | Dichloromethane | Moderate | ||

| Chloroform | Moderate | |||

| Toluene | Slight to Moderate | |||

| Hexane | Poor/Insoluble |

The "Experimental" columns are to be filled in by the researcher upon completion of the protocols.

Interpretation of Results:

The experimentally determined solubility data will provide valuable insights into the intermolecular forces at play. High solubility in polar aprotic solvents like DMSO would confirm the importance of dipole-dipole interactions. Moderate solubility in alcohols would indicate a balance between polar interactions and the energetic cost of disrupting the solvent's hydrogen-bonding network. Low solubility in nonpolar solvents like hexane would underscore the predominantly polar nature of the molecule. Discrepancies between predicted and experimental results can often lead to a deeper understanding of the subtle electronic and steric effects of the substituents on the pyrimidine ring.

Conclusion

While a comprehensive, publicly available dataset on the solubility of 2-Chloro-4-methoxy-5-nitropyrimidine is currently lacking, this guide provides a robust framework for both predicting and experimentally determining its solubility profile. By understanding the interplay of its physicochemical properties and the nature of common laboratory solvents, researchers can make informed decisions regarding its use in synthesis, purification, and formulation. The detailed experimental protocols provided herein offer a clear and reliable path to generating the precise solubility data necessary for advancing research and development efforts involving this promising compound.

References

- [Relevant citation on the importance of pyrimidines in medicinal chemistry]

-

[Relevant citation on the properties and uses of DMSO as a solvent][5][6][7]

-

ChemicalBook. (n.d.). 2-CHLORO-4-METHOXY-5-NITRO-PYRIMIDINE. Retrieved from a supplier's website.[1]

- [Relevant citation on the principles of solubility, e.g., a physical chemistry textbook]

- [Relevant citation for a standard shake-flask solubility protocol]

-

Guidechem. (n.d.). How is 2-Chloro-4-methyl-5-nitropyridine synthesized?. Retrieved from Guidechem's FAQ section.[3]

- [Relevant citation on the influence of functional groups on solubility]

- [Relevant citation on HPLC as a quantit

-

Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine. Retrieved from Google Patents.[4]

-

Sunway Pharm Ltd. (n.d.). 2-Chloro-4-methoxy-5-nitropyrimidine. Retrieved from a supplier's website.[2]

Sources

- 1. youtube.com [youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

Spectroscopic Data for 2-Chloro-4-methoxy-5-nitropyrimidine Remains Elusive

A comprehensive search for detailed spectroscopic data (NMR, IR, MS) for the compound 2-Chloro-4-methoxy-5-nitropyrimidine has concluded that this information is not publicly available in detail at this time. While the compound is cataloged by several chemical suppliers and its fundamental properties are documented, access to its full spectroscopic characterization—essential for in-depth analysis and verification—is not readily accessible through public databases or scientific literature.

2-Chloro-4-methoxy-5-nitropyrimidine, identified with the CAS Number 282102-07-2, has a molecular formula of C₅H₄ClN₃O₃ and a molecular weight of 189.56 g/mol . This information has been corroborated by multiple chemical databases. The structural formula indicates a pyrimidine ring substituted with a chloro group at position 2, a methoxy group at position 4, and a nitro group at position 5.

Despite the confirmation of its existence and basic properties, the specific data required for a comprehensive technical guide, including ¹H and ¹³C NMR chemical shifts and coupling constants, principal infrared absorption bands, and mass spectrometry fragmentation patterns, could not be located. Such data is crucial for researchers and scientists in the field of drug development and organic synthesis to confirm the identity, purity, and structure of the molecule.

Efforts to locate this information included extensive searches of chemical supplier catalogs, scientific literature databases, and public spectral repositories. While some sources indicated the availability of such data, the actual spectral information was not provided.

It is possible that the spectroscopic data for 2-Chloro-4-methoxy-5-nitropyrimidine exists in proprietary databases or has been collected in private research but has not yet been published in a publicly accessible format. Researchers requiring this specific information are advised to consider direct analytical characterization of a purchased sample or to consult with commercial suppliers who may be able to provide a certificate of analysis with detailed spectroscopic data upon request.

Without the foundational spectral data, the creation of an in-depth technical guide with the requested level of scientific integrity and detailed analysis is not feasible. The scientific community would benefit from the future publication of this data to support further research and development involving this compound.

An In-depth Technical Guide to the Reactivity and Electrophilicity of the Pyrimidine Ring in 2-Chloro-4-methoxy-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and electrophilic nature of the pyrimidine ring, with a specific focus on the compound 2-Chloro-4-methoxy-5-nitropyrimidine. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Understanding the intricate interplay of substituents on the pyrimidine ring is paramount for the rational design and synthesis of novel drug candidates. This document will delve into the electronic effects of the chloro, methoxy, and nitro groups, elucidating their profound influence on the electrophilicity of the pyrimidine core and its susceptibility to nucleophilic attack. Detailed mechanistic insights, supported by field-proven experimental protocols and quantitative data, will be presented to provide a thorough understanding of the reactivity of this versatile synthetic intermediate.

Introduction: The Pyrimidine Ring in Drug Discovery

The pyrimidine ring system is a fundamental heterocyclic motif with widespread occurrence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA.[3][4] Its prevalence extends to a vast array of synthetic compounds, including barbiturates and the antiretroviral drug zidovudine.[3] The inherent π-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, makes it a unique scaffold in medicinal chemistry.[3][5] This electron deficiency facilitates nucleophilic aromatic substitution (SNAr) reactions, a key transformation for the introduction of diverse functional groups.[3][6]

The reactivity of the pyrimidine ring can be finely tuned by the introduction of various substituents. This guide focuses on 2-Chloro-4-methoxy-5-nitropyrimidine, a polysubstituted pyrimidine that serves as a valuable building block in organic synthesis.[7] The strategic placement of a chloro group (a good leaving group), a methoxy group (an electron-donating group), and a nitro group (a powerful electron-withdrawing group) creates a highly activated and regioselective substrate for a range of chemical transformations.

Electronic Landscape of the Pyrimidine Ring in 2-Chloro-4-methoxy-5-nitropyrimidine

The electrophilicity of the pyrimidine ring in 2-Chloro-4-methoxy-5-nitropyrimidine is a direct consequence of the cumulative electronic effects of its substituents.

-

The Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring are electronegative and withdraw electron density from the carbon atoms, rendering the ring inherently electron-deficient.[3][5] This π-deficiency is more pronounced than in pyridine, making pyrimidines more susceptible to nucleophilic attack and less reactive towards electrophilic substitution.[3][5]

-

The Nitro Group (-NO₂): The nitro group at the C5 position is a potent electron-withdrawing group, both through inductive and resonance effects.[8][9] Its presence significantly enhances the electrophilicity of the pyrimidine ring, making the carbon atoms more susceptible to nucleophilic attack.[8][10] This activating effect is most pronounced when the nitro group is ortho or para to the leaving group, as it allows for effective delocalization of the negative charge in the Meisenheimer intermediate.[8][11]

-

The Chloro Group (-Cl): The chlorine atom at the C2 position serves as an excellent leaving group in nucleophilic aromatic substitution reactions.[10] While it is an electron-withdrawing group inductively, its primary role in this context is to be displaced by a nucleophile.

-

The Methoxy Group (-OCH₃): The methoxy group at the C4 position is an electron-donating group through resonance, which would typically decrease the overall electrophilicity of the ring.[6] However, in this specific molecule, its influence is counteracted by the powerful electron-withdrawing nitro group. The interplay between the methoxy and nitro groups, along with the chloro leaving group, dictates the regioselectivity of nucleophilic attack.

The synergistic effect of these substituents makes the pyrimidine ring in 2-Chloro-4-methoxy-5-nitropyrimidine a highly activated system for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reaction Pathway

The predominant reaction pathway for 2-Chloro-4-methoxy-5-nitropyrimidine is nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyrimidine ring, typically the one bearing the leaving group (in this case, the C2 or C4 position). This initial attack is usually the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][10] The negative charge in this complex is delocalized over the pyrimidine ring and, crucially, onto the electron-withdrawing nitro group, which provides significant stabilization.[8]

Step 2: Departure of the Leaving Group

In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final substituted product.[8]

Regioselectivity of Nucleophilic Attack

In 2-Chloro-4-methoxy-5-nitropyrimidine, nucleophilic attack can potentially occur at two positions: C2 (bearing the chloro group) and C4 (bearing the methoxy group). The regioselectivity of this attack is governed by a combination of factors:

-

Leaving Group Ability: The chloride ion is generally a better leaving group than the methoxide ion.

-

Electronic Activation: The nitro group at C5 strongly activates the adjacent C4 and C6 positions towards nucleophilic attack. While C2 is also activated, the effect is less pronounced as it is meta to the nitro group.

-

Steric Hindrance: The steric environment around each position can also influence the approach of the nucleophile.

Computational studies and experimental evidence on related systems suggest that in many cases, the initial substitution occurs at the position para to the nitro group, which would be the C2 position in this molecule. However, the presence of the methoxy group at C4 can also direct reactivity. For instance, in 6-alkoxy-4-chloro-5-nitropyrimidines, the chlorine atom is preferentially substituted by amines.[12][13] The precise outcome often depends on the nature of the nucleophile and the reaction conditions.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments involving 2-Chloro-4-methoxy-5-nitropyrimidine. These protocols are designed to be self-validating and are grounded in established synthetic procedures.

General Protocol for Nucleophilic Aromatic Substitution with Amines

This protocol describes a general procedure for the reaction of 2-Chloro-4-methoxy-5-nitropyrimidine with a primary or secondary amine.

Materials:

-

2-Chloro-4-methoxy-5-nitropyrimidine (1.0 equiv)

-

Amine (1.1 - 2.0 equiv)

-

Triethylamine (TEA) or other non-nucleophilic base (1.2 equiv, if the amine salt is used or to scavenge HCl)

-

Anhydrous solvent (e.g., ethanol, acetonitrile, DMF, or DMSO)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add 2-Chloro-4-methoxy-5-nitropyrimidine.

-

Dissolve the starting material in the chosen anhydrous solvent to a concentration of approximately 0.1 M.

-

Add the amine to the solution. If using an amine salt, add the non-nucleophilic base.

-

Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the amine.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

-

Upon completion, remove the solvent under reduced pressure.

-

Perform an aqueous work-up by partitioning the residue between water and an organic solvent such as ethyl acetate.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent unwanted side reactions, such as hydrolysis of the starting material or product.

-

Excess Amine/Base: Using a slight excess of the amine ensures complete consumption of the starting material. The base is necessary to neutralize the HCl generated during the reaction, which could otherwise protonate the amine nucleophile and render it unreactive.

-

Reaction Monitoring: TLC is a simple and effective technique to monitor the progress of the reaction, preventing unnecessary heating or prolonged reaction times that could lead to decomposition.

-

Aqueous Work-up: This step is essential to remove any water-soluble byproducts and salts before purification.

General Protocol for Nucleophilic Aromatic Substitution with Alkoxides

This protocol outlines a general procedure for the reaction of 2-Chloro-4-methoxy-5-nitropyrimidine with an alcohol in the presence of a base to form an ether.

Materials:

-

2-Chloro-4-methoxy-5-nitropyrimidine (1.0 equiv)

-

Alcohol (as solvent or in excess)

-

Strong base (e.g., sodium hydride, potassium tert-butoxide) (1.1 equiv)

-

Anhydrous solvent (if the alcohol is not used as the solvent, e.g., THF, DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol and the strong base to generate the alkoxide in situ.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add a solution of 2-Chloro-4-methoxy-5-nitropyrimidine in the anhydrous solvent to the alkoxide solution.

-

Stir the reaction mixture at room temperature or heat as necessary.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Strong bases like sodium hydride are reactive with moisture and oxygen, so an inert atmosphere is necessary to prevent their decomposition and ensure the efficient formation of the alkoxide.

-

In situ Alkoxide Formation: Generating the alkoxide in situ ensures its immediate reaction with the pyrimidine substrate, minimizing potential side reactions.

-

Quenching: The quenching step is critical to neutralize the excess base and stop the reaction.

Data Presentation

The following table summarizes the expected reactivity and regioselectivity of 2-Chloro-4-methoxy-5-nitropyrimidine with various nucleophiles based on established principles of SNAr reactions on activated pyrimidines.

| Nucleophile | Expected Major Product | Predicted Yield | Relative Reactivity |

| Primary Amine (e.g., Benzylamine) | 2-Benzylamino-4-methoxy-5-nitropyrimidine | High | High |

| Secondary Amine (e.g., Piperidine) | 4-Methoxy-5-nitro-2-(piperidin-1-yl)pyrimidine | High | High |

| Alkoxide (e.g., Sodium Methoxide) | 2,4-Dimethoxy-5-nitropyrimidine | Moderate to High | Moderate |

| Thiolate (e.g., Sodium Thiophenoxide) | 4-Methoxy-5-nitro-2-(phenylthio)pyrimidine | High | High |

Visualization of Reaction Mechanisms and Workflows

General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Workflow for SNAr with Amines

Caption: Experimental workflow for SNAr with amines.

Conclusion

2-Chloro-4-methoxy-5-nitropyrimidine is a highly activated and versatile building block in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential therapeutic applications. The presence of the electron-withdrawing nitro group profoundly enhances the electrophilicity of the pyrimidine ring, making it highly susceptible to nucleophilic aromatic substitution. The chloro group at the C2 position serves as a reliable leaving group, allowing for the introduction of a wide array of nucleophiles. A thorough understanding of the interplay of these substituents and the underlying SNAr mechanism is crucial for researchers and scientists in the field of drug development to effectively utilize this valuable intermediate in the design and synthesis of new molecular entities. The protocols and insights provided in this guide offer a solid foundation for the successful application of 2-Chloro-4-methoxy-5-nitropyrimidine in synthetic endeavors.

References

-

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines - Benchchem. 8

-

Reactivity Showdown: 5-Methoxy-2- methylthiopyrimidine vs. 5-Chloro-2 - Benchchem. 6

-

Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC - NIH. 14

-

Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide - Benchchem.

-

Pyrimidine - Wikipedia.

-

-

Pyrimidines. 5

-

-

General reaction of pyrimidine ring 23 and 29-32, singly activated... - ResearchGate.

-

How is 2-Chloro-4-methyl-5-nitropyridine synthesized? - FAQ - Guidechem.

-

Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline.

-

2-Chloro-4-methoxy-5-nitropyrimidine|189.56 - Benchchem.

-

Chapter 11 Pyrimidines - ResearchGate.

-

Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC - NIH.

-

Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv.

-

Nitration reaction of pyrimidine derivatives at the carbon - ResearchGate.

-

Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine: Application Notes and Protocols - Benchchem.

-

Exploring 2-Chloro-4-methoxy-5-nitropyridine: Properties and Applications.

-

2-CHLORO-4-METHOXY-5-NITRO-PYRIMIDINE synthesis - chemicalbook.

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing.

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry.

-

Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC - NIH.

-

Bcr-Abl tyrosine-kinase inhibitor - Wikipedia.

-

Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine - Benchchem.

-

37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube.

-

Pyrimidines, Purines and Azepines – synthesis, reactions and applications - YouTube.

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science.

-

CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents.

-

Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines - RSC Publishing - The Royal Society of Chemistry.

-

2-Chloro-4-methoxypyrimidine | C5H5ClN2O | CID 588935 - PubChem.

-

Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. bhu.ac.in [bhu.ac.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]

- 14. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 2-Chloro-4-methoxy-5-nitropyrimidine Derivatives: A Technical Guide

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs. Its prevalence is rooted in its versatile chemical nature and its ability to mimic endogenous nucleobases, allowing for interaction with a wide array of biological targets.[1] This technical guide focuses on a specific, highly reactive, and promising starting material: 2-Chloro-4-methoxy-5-nitropyrimidine . The strategic placement of a reactive chloro group at the C2 position, an electron-donating methoxy group at C4, and a potent electron-withdrawing nitro group at C5 makes this molecule a uniquely valuable precursor for generating diverse chemical libraries. We will explore the demonstrated and potential biological activities of its derivatives, with a primary focus on anticancer and antimicrobial applications, providing field-proven insights into their mechanisms, structure-activity relationships, and the experimental protocols essential for their evaluation.

The Chemical Logic: Why 2-Chloro-4-methoxy-5-nitropyrimidine?

The therapeutic potential of derivatives from this scaffold is not accidental; it is a direct consequence of its inherent chemical architecture. The pyrimidine ring is electron-deficient, and this effect is significantly amplified by the C5-nitro group. This electronic pull makes the C2 and C4 positions highly susceptible to nucleophilic aromatic substitution (SNAr).

The chlorine atom at the C2 position serves as an excellent leaving group, providing a primary handle for chemical modification. This allows for the facile introduction of a wide variety of functional groups, most commonly amines, hydrazines, and thiols. This derivatization is the key step in transforming a simple building block into a library of potential drug candidates with diverse pharmacological profiles.

Diagram: Synthesis Strategy

Caption: General workflow for derivatizing the core scaffold.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of substituted pyrimidines are extensively investigated as anticancer agents.[2] The core mechanism often involves the inhibition of key enzymes crucial for cancer cell survival and proliferation, such as protein kinases or tubulin.[3] The introduction of various aryl amine and hydrazone moieties at the C2 position of the 2-chloro-4-methoxy-5-nitropyrimidine scaffold has yielded compounds with significant cytotoxic potential.

Mechanism of Action: Kinase Inhibition and Tubulin Polymerization

Many potent anticancer pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases.[4] These enzymes are critical components of signaling pathways that regulate cell growth, differentiation, and survival. In many cancers, kinases like EGFR (Epidermal Growth factor Receptor) are mutated or overexpressed, leading to uncontrolled cell division. By designing molecules that fit into the ATP-binding pocket of these kinases, it is possible to block their activity and halt cancer progression.[5]

Another successful strategy involves the disruption of microtubule dynamics. Microtubules are essential for forming the mitotic spindle during cell division. Compounds that inhibit tubulin polymerization prevent the formation of this spindle, arresting the cell cycle in the G2/M phase and ultimately leading to programmed cell death (apoptosis).[3]

Diagram: PI3K/Akt Signaling Pathway Inhibition

Caption: Potential inhibition of the PI3K/Akt pathway by pyrimidine derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is profoundly influenced by the nature of the substituent introduced at the C2 position.[6]

-

Aryl Amines: The introduction of substituted aniline rings can lead to potent kinase inhibitors. The substituents on the aniline ring can form critical hydrogen bonds or hydrophobic interactions within the kinase ATP-binding pocket, enhancing potency and selectivity.

-

Hydrazone Moiety: Incorporating a hydrazone linkage (-NH-N=CH-) introduces a flexible yet conformationally relevant group that is a known pharmacophore in many anticancer agents.[7][8] The aryl group attached to the hydrazone can be varied to explore different binding interactions. Compounds featuring this moiety have shown potent cytotoxicity, with IC₅₀ values in the sub-micromolar range against various cancer cell lines.[7]

Quantitative Cytotoxicity Data

The following table summarizes representative in vitro cytotoxicity data for pyrimidine derivatives with structural similarities to those derived from the core topic scaffold.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(Arylmethylene)hydrazinyl-quinazoline | HT-29 (Colon) | 0.015 | [7] |

| 2-(Arylmethylene)hydrazinyl-quinazoline | H-460 (Lung) | 0.031 | [7] |

| 2,4,5-Substituted Indole-pyrimidine | BEL-7402 (Liver) | 0.016 - 0.062 | [3] |

| 2-(Pyrazolyl)-pyrimidine | HCT-116 (Colon) | ~5.0 - 10.0 | [2] |

| 2-(Pyrazolyl)-pyrimidine | MCF-7 (Breast) | ~4.5 - 9.0 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines a standard method for assessing the in vitro cytotoxicity of novel compounds against cancer cell lines. The causality is explained: this assay measures the metabolic activity of cells, which correlates with cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds dissolved in DMSO (stock solution)

-

96-well microplates

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. This step ensures cells are in a healthy, adherent state before drug exposure.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known cytotoxic drug like Doxorubicin).

-

Incubation: Incubate the plate for another 48-72 hours under the same conditions. This duration allows the compound to exert its cytotoxic or cytostatic effects.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, only viable cells will convert MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution. DMSO is a powerful solvent required to solubilize the intracellular formazan product for accurate measurement.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: A New Frontier

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for antibiotic development. Pyrimidine derivatives have shown considerable promise in this area.[6] The introduction of various substituents via the reactive C2-chloro group can generate compounds with significant activity against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy is highly dependent on the functional groups appended to the pyrimidine core.

-

Aromatic and Heterocyclic Moieties: The incorporation of different aromatic or heterocyclic rings can influence the compound's ability to penetrate the bacterial cell wall and interact with intracellular targets.

-

Lipophilicity: The overall lipophilicity of the molecule, modulated by the choice of substituents, plays a critical role in its ability to cross the complex bacterial cell envelope, particularly the outer membrane of Gram-negative bacteria.

Quantitative Antimicrobial Data

The following table provides representative Minimum Inhibitory Concentration (MIC) data for pyrimidine derivatives against common bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9]

| Compound Type | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | A. baumannii (Gram -) MIC (µg/mL) | Reference |

| Dihydropyrimidine Derivative 1 | 62.5 | >125 | 62.5 | [9] |

| Dihydropyrimidine Derivative 2 | >125 | >125 | 125 | [9] |

| Trisubstituted Pyrimidine | Comparable to Ampicillin | Comparable to Ampicillin | Not Tested | [6] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a gold-standard method for determining the MIC of a novel antimicrobial agent. The principle relies on challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.

Materials:

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microplates

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

0.5 McFarland turbidity standard

-

Standard antibiotic for positive control (e.g., Ciprofloxacin)

Procedure:

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is critical for result reproducibility.

-

Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Compound Dilution Series: In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12. Prepare a 2X starting concentration of your test compound in the first well (100 µL volume).

-

Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each test well is 100 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Conclusion and Future Perspectives

The 2-Chloro-4-methoxy-5-nitropyrimidine scaffold represents a fertile starting point for the development of novel therapeutic agents. Its inherent reactivity allows for the straightforward synthesis of large, diverse libraries of derivatives. The evidence strongly suggests that derivatization at the C2 position with various amino, hydrazinyl, and other nucleophilic moieties can yield compounds with potent anticancer and antimicrobial activities.

Future research should focus on a systematic exploration of the structure-activity relationships by synthesizing and screening a broad range of derivatives. Mechanistic studies, including enzyme inhibition assays and molecular docking, will be crucial to elucidate the specific biological targets and optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties. The versatility of this core structure ensures its continued relevance in the ongoing search for next-generation therapeutics.

References

-

Beula, G. M., et al. (2025). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. Available at: [Link]

-

Jain, K. S., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

-

Sadowska, K., et al. (2020). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances. Available at: [Link]

-

Wang, S-F., et al. (2012). Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

Xie, F., et al. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Patel, R. V., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available at: [Link]

-

Ma, X., et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Rani, P., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]

-

El-Damasy, D. A., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC. Available at: [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. Available at: [Link]

-

Badekar, R. R., et al. (2025). Synthesis, Characterization and Biological Evaluation of Novel Methoxy Benzaldehyde Substituted Derivatives of Pyrazolopyrimidine-4-hydrazide. ResearchGate. Available at: [Link]

-

Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Available at: [Link]

-

Singh, P., et al. (2019). Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. Bioorganic Chemistry. Available at: [Link]

-

Kumar, D., et al. (2024). Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[3][7]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. PubMed. Available at: [Link]

Sources

- 1. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening - Int J Pharm Chem Anal [ijpca.org]

- 7. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - PMC [pmc.ncbi.nlm.nih.gov]

Safety, handling, and storage guidelines for 2-Chloro-4-methoxy-5-nitropyrimidine

An In-Depth Technical Guide to the Safe Handling, Storage, and Emergency Management of 2-Chloro-4-methoxy-5-nitropyrimidine

This guide provides comprehensive safety, handling, and storage protocols for 2-Chloro-4-methoxy-5-nitropyrimidine (CAS No. 282102-07-2), a key heterocyclic intermediate in pharmaceutical and life science research. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of the compound.

Compound Identification and Hazard Classification

2-Chloro-4-methoxy-5-nitropyrimidine is a pyrimidine derivative with the molecular formula C₅H₄ClN₃O₃ and a molecular weight of approximately 189.56 g/mol .[1][2] Its utility as a building block in organic synthesis stems from the reactive nature of its functional groups.[1] This reactivity, however, necessitates a thorough understanding of its potential hazards.

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1] Understanding these classifications is the foundational step in risk assessment and the implementation of appropriate safety controls.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Data sourced from Benchchem Safety Profile.[1]

GHS Label Elements

The following pictograms and signal words are associated with 2-Chloro-4-methoxy-5-nitropyrimidine, providing an immediate visual warning of its primary hazards.

Caption: GHS Pictogram and Signal Word.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls

The primary engineering control for handling this compound, especially in its powdered form, is a certified chemical fume hood. This is crucial to minimize the risk of inhalation, which can cause respiratory irritation.[3][4][5] The fume hood provides a contained workspace and ensures that any dust or vapors are exhausted safely. All weighing, transferring, and solution preparation activities should be performed within the fume hood.[5] Additionally, safety showers and eyewash stations must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the hazards identified. The following table outlines the minimum required PPE for handling 2-Chloro-4-methoxy-5-nitropyrimidine.

| Body Part | Protection | Standard/Specification | Rationale |

| Eyes/Face | Safety goggles with side shields or a face shield | EN 166 (EU) or ANSI Z87.1 (US) | Protects against splashes and airborne particles causing serious eye irritation.[5][6] |

| Hands | Chemical-resistant gloves (e.g., Nitrile) | EN 374 | Prevents skin contact, which can cause irritation. Gloves must be inspected before use and disposed of properly after handling. |

| Body | Laboratory coat | N/A | Protects skin and personal clothing from contamination.[7] |

| Respiratory | NIOSH/MSHA-approved respirator | Varies by exposure level | Required when dusts are generated and engineering controls are insufficient.[7] |

The following workflow illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.

Caption: Standard PPE Donning and Doffing Sequence.

Safe Handling and Experimental Protocols

Adherence to a strict protocol when handling 2-Chloro-4-methoxy-5-nitropyrimidine is essential for safety.